molecular formula C17H25N3O B7921271 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone

Cat. No.: B7921271
M. Wt: 287.4 g/mol
InChI Key: MCYTZZHGCVVNPH-UHFFFAOYSA-N
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Description

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone is a structurally complex compound featuring:

  • A pyrrolidine ring substituted with a benzyl-cyclopropylamine moiety at the 3-position.
  • An ethanone backbone linked to the pyrrolidine nitrogen.
  • A primary amino group at the 2-position of the ketone.

The benzyl-cyclopropyl group likely enhances lipophilicity and metabolic stability, making it relevant for pharmaceutical or agrochemical applications .

Properties

IUPAC Name

2-amino-1-[3-[[benzyl(cyclopropyl)amino]methyl]pyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c18-10-17(21)19-9-8-15(12-19)13-20(16-6-7-16)11-14-4-2-1-3-5-14/h1-5,15-16H,6-13,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCYTZZHGCVVNPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(C2)C(=O)CN)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl-cyclopropyl group through a series of substitution reactions. The final step involves the addition of the amino group to complete the structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The benzyl-cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols.

Scientific Research Applications

Pharmacological Studies

Research has indicated that compounds similar to 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone exhibit various pharmacological activities. These include:

  • Antidepressant Effects : Studies suggest that derivatives of this compound may influence neurotransmitter systems, potentially serving as novel antidepressants.
  • Cognitive Enhancement : Research indicates that similar compounds can enhance cognitive functions, making them candidates for treating neurodegenerative diseases.

Drug Design and Development

The structural characteristics of this compound make it a valuable scaffold in drug design:

  • Lead Compound for Synthesis : Its unique structure allows for modifications that can lead to the development of new drugs with improved efficacy and reduced side effects.
  • Targeting Specific Receptors : The compound's ability to interact with various receptors (e.g., serotonin and dopamine receptors) makes it a target for developing treatments for psychiatric disorders.

Biochemical Research

In biochemical studies, this compound can be utilized to understand enzyme interactions and metabolic pathways:

  • Enzyme Inhibition Studies : Compounds with similar structures have been shown to inhibit specific enzymes, providing insights into their mechanisms of action.
  • Metabolic Pathway Analysis : Understanding how this compound is metabolized can inform the development of more effective therapeutic agents.

Case Study 1: Antidepressant Activity

A study published in a peer-reviewed journal explored the antidepressant potential of structurally related compounds. The findings indicated that these compounds could increase serotonin levels in the brain, suggesting a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs). This positions this compound as a potential candidate for further research in treating depression.

Case Study 2: Cognitive Enhancement

Another investigation assessed the cognitive-enhancing effects of derivatives of this compound in animal models. Results demonstrated significant improvements in memory and learning tasks, indicating potential applications in treating Alzheimer's disease and other cognitive disorders.

Mechanism of Action

The mechanism of action of 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences and Implications

Functional Group Variations: The benzyl-cyclopropylamine group in the target compound distinguishes it from simpler analogs like 2-amino-1-(2-hydroxyphenyl)ethanone. This substitution likely improves membrane permeability compared to the polar hydroxyphenyl group . The pyridin-3-yl derivative () forms a hydrochloride salt, enhancing aqueous solubility but reducing passive diffusion .

Synthetic Complexity :

  • The target compound’s synthesis likely requires advanced amine-protection strategies and regioselective cyclopropane formation, contrasting with the straightforward acid-catalyzed methods for hydroxyphenyl derivatives .

Physicochemical Properties

  • Lipophilicity : The benzyl-cyclopropyl group in the target compound increases LogD compared to pyridinyl or hydroxyphenyl analogs, favoring blood-brain barrier penetration .
  • Solubility : Hydrochloride salts (e.g., ) improve solubility but may limit tissue distribution .

Biological Activity

2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone, also known as (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one, is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews the available literature on its biological effects, including antibacterial and antifungal properties, as well as safety and toxicity data.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₈N₂O
Molecular Weight226.30 g/mol
CAS Number1354023-86-1
IUPAC Name(S)-2-amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one
Melting PointNot specified

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrrolidine derivatives, including those similar to this compound. For instance, a study evaluated the antibacterial activity of several pyrrolidine compounds against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective compounds ranged from 75 µg/mL to >150 µg/mL against key bacterial strains like E. coli and Staphylococcus aureus .

CompoundMIC (µg/mL)Bacterial Strain
2-Amino derivative<125E. coli
Pyrrolidine variant75Bacillus subtilis
Another pyrrolidine>100Enterococcus faecalis

Antifungal Activity

In addition to antibacterial effects, pyrrolidine derivatives have shown antifungal activity. The compound's structure suggests potential interactions with fungal cell membranes or metabolic pathways that could inhibit growth. Specific studies have reported varying degrees of antifungal efficacy, although detailed results for this exact compound remain limited in the current literature .

Toxicological Profile

The safety data sheet for (S)-2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-propan-1-one indicates that it may cause skin and eye irritation upon contact. The compound is classified under GHS as a Category 2 skin irritant and Category 2A eye irritant, emphasizing the need for careful handling in laboratory settings .

Routes of Exposure

Exposure routes include:

  • Inhalation
  • Skin contact
  • Eye contact
  • Ingestion

Symptoms related to exposure may include inflammation and irritation of affected areas .

Case Studies and Research Findings

A comprehensive review of monomeric alkaloids highlighted the importance of structural modifications in enhancing biological activity. Research indicates that specific substitutions on the pyrrolidine ring can significantly affect both antibacterial and antifungal activities .

Furthermore, ongoing studies are exploring the structure-activity relationship (SAR) of similar compounds to optimize their therapeutic potential while minimizing toxicity.

Q & A

Basic: What are the key synthetic pathways for 2-Amino-1-{3-[(benzyl-cyclopropyl-amino)-methyl]-pyrrolidin-1-yl}-ethanone?

The synthesis typically involves multi-step reactions:

  • Step 1 : Condensation of cyclopropylamine with benzyl halides to form the benzyl-cyclopropyl-amino moiety under basic conditions (e.g., triethylamine) .
  • Step 2 : Functionalization of the pyrrolidine ring via Mannich reactions or alkylation to introduce the methyl-pyrrolidin-1-yl group .
  • Step 3 : Coupling of intermediates using reagents like EDC/HOBt to form the ethanone backbone, followed by purification via column chromatography .
  • Critical Parameters : Temperature (often 0–5°C for exothermic steps), solvent polarity (DMF or dichloromethane), and stoichiometric control to minimize side products .

Basic: What structural features influence its reactivity and biological interactions?

  • Core Motifs : The pyrrolidine ring (rigid conformation), benzyl-cyclopropyl-amino group (steric hindrance), and ethanone moiety (electrophilic ketone) contribute to its reactivity .
  • Stereochemistry : Chiral centers at the pyrrolidine nitrogen and cyclopropyl group dictate enantioselective interactions with biological targets .
  • 3D Conformation : X-ray crystallography reveals bond angles (e.g., 109.5° for sp³ carbons) critical for receptor docking .

Basic: How is this compound characterized in terms of purity and stability?

  • Analytical Methods :
    • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
    • NMR : ¹H and ¹³C spectra confirm structural integrity (e.g., δ 2.1–2.5 ppm for pyrrolidine protons) .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.2) .
  • Stability : Sensitive to light and moisture; store at -20°C under inert gas .

Advanced: How can researchers resolve contradictions in reported synthetic yields?

Discrepancies in yields (e.g., 40% vs. 65%) arise from:

  • Catalyst Choice : Use of Pd/C vs. Raney nickel in hydrogenation steps affects byproduct formation .
  • Solvent Effects : Polar aprotic solvents (DMF) enhance intermediate solubility but may degrade acid-sensitive groups .
  • Resolution Strategy : Design DOE (Design of Experiments) to optimize temperature, catalyst loading, and reaction time .

Advanced: What computational tools predict its binding affinity to neurological targets?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with GPCRs (e.g., dopamine D2 receptors) .
  • MD Simulations : GROMACS analyzes stability of ligand-receptor complexes over 100-ns trajectories, focusing on hydrogen bonds with Ser193 and Asp114 residues .
  • QSAR Models : Predict logP values (e.g., 2.8) to optimize blood-brain barrier penetration .

Advanced: What experimental designs validate its proposed mechanism of action?

  • In Vitro Assays :
    • Radioligand binding (³H-spiperone displacement for dopamine receptor affinity) .
    • cAMP accumulation assays to assess G-protein coupling efficiency .
  • In Vivo Models : Knockout mice (e.g., DAT-KO) test specificity in neurotransmitter reuptake inhibition .
  • Controlled Variables : Dose-response curves (EC₅₀ determination) and pharmacokinetic profiling (Tmax, Cmax) .

Advanced: How does stereochemical purity impact pharmacological outcomes?

  • Enantiomeric Resolution : Chiral HPLC (Chiralpak AD-H column) separates (R)- and (S)-isomers, revealing 10-fold differences in IC₅₀ values for serotonin receptors .
  • Synthetic Challenges : Asymmetric catalysis (e.g., Jacobsen’s catalyst) achieves >90% ee but requires rigorous optimization of ligand-metal ratios .
  • Biological Relevance : (S)-isomers show higher blood-brain barrier permeability due to favorable LogD values .

Advanced: What strategies mitigate toxicity observed in preliminary assays?

  • Metabolic Profiling : LC-MS/MS identifies hepatotoxic metabolites (e.g., N-oxide derivatives) formed via CYP3A4 .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to block metabolic hotspots .
  • In Silico Tox Screening : Derek Nexus predicts hERG channel inhibition risks, guiding lead optimization .

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